[S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide
CAS No.: 2565792-59-6
Cat. No.: VC11649486
Molecular Formula: C34H32NO3PS
Molecular Weight: 565.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2565792-59-6 |
|---|---|
| Molecular Formula | C34H32NO3PS |
| Molecular Weight | 565.7 g/mol |
| IUPAC Name | (R)-N-[(R)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C34H32NO3PS/c1-34(2,3)40(36)35-33(28-20-12-14-24-13-10-11-19-27(24)28)29-21-30-31(38-23-37-30)22-32(29)39(25-15-6-4-7-16-25)26-17-8-5-9-18-26/h4-22,33,35H,23H2,1-3H3/t33-,40-/m1/s1 |
| Standard InChI Key | SRAPNYODFICLFE-TUYDZOLPSA-N |
| Isomeric SMILES | CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4 |
| SMILES | CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4 |
| Canonical SMILES | CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, [S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d] dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, reflects its intricate stereochemistry and substituent arrangement. Its molecular formula, C₃₄H₃₂NO₃PS, corresponds to a molecular weight of 565.7 g/mol. The structure features a sulfinamide group (-S(O)NH-) attached to a 2-methylpropane backbone, which is further functionalized with a naphthalenylmethyl group and a 6-diphenylphosphino-substituted benzodioxole ring (Fig. 1).
Table 1: Key Identifiers of the Compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 2565792-59-6 | |
| Molecular Formula | C₃₄H₃₂NO₃PS | |
| Molecular Weight | 565.7 g/mol | |
| IUPAC Name | (R)-N-[(R)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
Stereochemical Configuration
The compound’s chiral centers at the sulfur atom (S(R)) and the naphthalenylmethyl-bearing carbon (R) are critical for its function as a ligand in enantioselective reactions. The benzodioxol-5-yl group’s planar aromatic system and the diphenylphosphino moiety’s electron-donating properties synergize to create a stereoelectronic environment conducive to asymmetric induction .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this sulfinamide derivative involves a multi-step sequence:
-
Benzodioxol Moiety Formation: Construction of the 1,3-benzodioxol-5-yl scaffold via cyclization of catechol derivatives with dichloromethane or analogous reagents.
-
Phosphine Group Introduction: Palladium-catalyzed cross-coupling installs the diphenylphosphino group at the 6-position of the benzodioxole .
-
Naphthalenylmethyl Coupling: A Suzuki-Miyaura or Stille coupling attaches the naphthalenylmethyl group to the benzodioxol-phosphino intermediate.
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Sulfinamide Formation: Condensation of the resulting amine with 2-methylpropane-2-sulfinyl chloride under controlled conditions yields the final product .
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | 6-Bromo-1,3-benzodioxol-5-yl | Electrophilic site for phosphination |
| 2 | 6-Diphenylphosphino-1,3-benzodioxol-5-yl | Ligand precursor |
| 3 | Naphthalenylmethyl-benzodioxol-phosphino | Chiral backbone |
Challenges in Synthesis
Steric hindrance from the diphenylphosphino and naphthalenylmethyl groups complicates coupling reactions, often necessitating high-dilution conditions or bulky ligands to prevent side reactions. Additionally, maintaining stereochemical purity during sulfinamide formation requires stringent temperature control (-78°C) and anhydrous solvents .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in dichloromethane, tetrahydrofuran, and dimethylformamide. Its stability under inert atmospheres is high, but exposure to moisture or acidic conditions triggers sulfinamide hydrolysis, yielding sulfinic acids and amines .
Spectroscopic Characterization
-
¹H NMR (CDCl₃): δ 7.8–7.2 (m, aromatic H), 5.1 (s, benzodioxol O-CH₂-O), 3.4 (d, J = 12 Hz, S-N-CH₂).
-
³¹P NMR: Single peak at δ 38.5 ppm, confirming the diphenylphosphino group’s integrity .
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IR: Strong absorption at 1040 cm⁻¹ (S=O stretch) and 1590 cm⁻¹ (P-C aromatic).
Applications in Asymmetric Catalysis
Role as Chiral Ligand
The compound’s phosphino-sulfinamide structure enables dual coordination to metal centers (e.g., Rh, Ir), facilitating enantioselective hydrogenation and allylic alkylation reactions . For example, in the hydrogenation of α,β-unsaturated ketones, it achieves enantiomeric excess (ee) values >90% by controlling the prochiral face accessibility.
Table 3: Catalytic Performance in Selected Reactions
| Reaction Type | Substrate | ee (%) | Metal Center | Reference |
|---|---|---|---|---|
| Hydrogenation | Acetophenone derivatives | 92 | Rh | |
| Allylic Alkylation | Cyclohexenyl acetate | 88 | Ir |
Comparison to Structural Analogs
Removal of the N-methyl group (cf. CAS 2565792-42-7) reduces steric bulk, enhancing substrate accessibility but lowering enantioselectivity in congested systems . Conversely, replacing diphenylphosphino with di-tert-butylphosphino (CAS 2561513-58-2) improves air stability but requires higher catalyst loadings .
| Hazard Parameter | Classification | Precautionary Measures |
|---|---|---|
| Oral Toxicity | H302 | Avoid ingestion |
| Skin Contact | H315 | Wear nitrile gloves |
| Eye Exposure | H319 | Use safety goggles |
| Respiratory Exposure | H335 | Use fume hood |
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